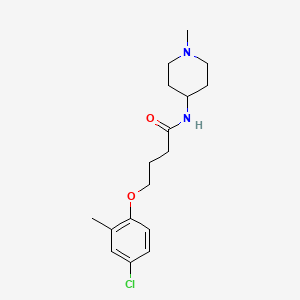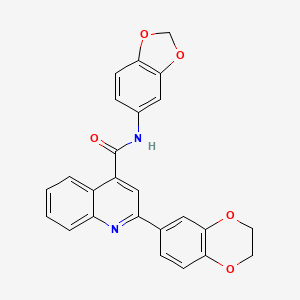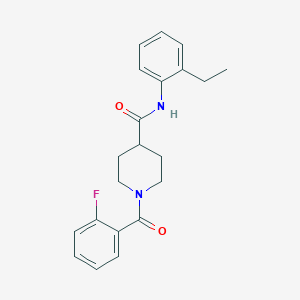
4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
Vue d'ensemble
Description
4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It has been shown to have potential as a therapeutic agent in the treatment of various diseases, including metabolic disorders and certain types of cancer.
Mécanisme D'action
4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by activating the nuclear receptor Rev-Erb, which plays a key role in regulating various metabolic processes. Activation of Rev-Erb leads to changes in the expression of genes involved in metabolism, resulting in improved glucose and lipid metabolism. Additionally, 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation, and increase energy expenditure. Additionally, 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its ability to selectively activate Rev-Erb, without affecting other nuclear receptors. This allows for more precise targeting of metabolic processes, leading to improved outcomes. However, one of the limitations of using 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is its relatively short half-life, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration methods for 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, as well as its long-term safety and efficacy. Finally, there is potential for the development of new Rev-Erb agonists that may have improved properties compared to 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on metabolic disorders, such as obesity and diabetes, by improving glucose and lipid metabolism. Additionally, 4-(4-chloro-2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-13-12-14(18)5-6-16(13)22-11-3-4-17(21)19-15-7-9-20(2)10-8-15/h5-6,12,15H,3-4,7-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCZINXPDHUFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4832387.png)
![N-[3-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B4832393.png)
![N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4832400.png)
![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4832403.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4832416.png)
![4-ethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4832418.png)
![3-(3-methoxyphenyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B4832445.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B4832446.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4832447.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4832451.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4832462.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4832465.png)